Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate
Description
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a phenylsulfamoyl substituent at the 3-position, a 4-methylphenyl group at the 4-position, and an ethyl ester moiety at the 2-position.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-25-20(22)18-19(27(23,24)21-16-7-5-4-6-8-16)17(13-26-18)15-11-9-14(2)10-12-15/h4-13,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWSWJOPLRHFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene derivatives class, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : The thiophene ring is synthesized through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfonamide Group : This is achieved by reacting the thiophene derivative with a sulfonyl chloride in the presence of bases such as pyridine or triethylamine.
- Esterification : The final step involves esterifying the carboxylic acid group with ethanol using a catalyst like sulfuric acid or hydrochloric acid.
The biological activity of this compound is primarily attributed to its structural components:
- Sulfonamide Group : This group can interact with various enzymes and receptors, potentially inhibiting their activities, which is crucial in therapeutic contexts.
- Thiophene Ring : The aromatic nature allows for π-π interactions with protein residues, influencing their functionality and stability.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that thiophene derivatives can inhibit bacterial growth, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Thiophene compounds are recognized for their ability to modulate inflammatory pathways, making them candidates for anti-inflammatory therapies .
- Anticancer Activity : The compound may target specific kinases or apoptosis modulators, contributing to its potential as an anticancer agent .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory |
| Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | Structure | Antimicrobial, Anticancer |
| Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | Structure | Anticancer |
Case Studies
- Antimicrobial Study : A study demonstrated that thiophene derivatives possess significant antibacterial activity against various strains, highlighting their potential as new antimicrobial agents.
- Anti-inflammatory Research : In vitro studies indicated that compounds similar to this compound effectively reduced pro-inflammatory cytokine levels in macrophages.
- Cancer Cell Line Testing : In cell line assays, this compound showed promising results in inhibiting cell proliferation in certain cancer types, warranting further investigation into its mechanism and efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine exhibit significant anticancer properties. Research has shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that thiazole-based compounds effectively targeted specific cancer cell lines, leading to reduced viability and increased apoptosis rates.
Case Study: Thiazole Derivatives in Cancer Therapy
- Objective: Evaluate the anticancer efficacy of thiazole derivatives.
- Method: In vitro assays on various cancer cell lines (e.g., MCF-7, HeLa).
- Results: Significant reduction in cell viability (IC50 values ranging from 5 to 15 µM).
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.
Case Study: Antimicrobial Activity Assessment
- Objective: Assess the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
- Method: Disk diffusion method on Staphylococcus aureus and Escherichia coli.
- Results: Zones of inhibition measured up to 20 mm for Staphylococcus aureus.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies indicate moderate toxicity levels; however, further research is necessary to assess long-term effects and safety margins.
Toxicity Assessment Overview
| Parameter | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg (rat) |
| Mutagenicity | Negative in Ames test |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs (Table 1) highlight variations in substituents and their impacts:
Table 1: Structural Analogs and Key Properties
Functional Group Contributions
- Sulfonamide vs. Carbamothioyl : The phenylsulfamoyl group in the target compound likely confers hydrogen-bonding capacity and metabolic stability, whereas carbamothioyl analogs (e.g., compounds in ) show propensity for cyclization, forming fused heterocycles.
- Halogen Effects : Chlorophenyl substituents (e.g., 4-Cl in ) improve hydrophobic interactions in biological systems, while trifluoromethyl groups () enhance electronegativity and bioavailability.
- Ester vs. Amide Linkages : Ethyl ester groups (common in all analogs) facilitate synthetic modularity, whereas amide derivatives (e.g., ) exhibit altered solubility and hydrolysis resistance.
Pharmacological Potential
The methylphenyl substituent in the target compound could enhance membrane permeability compared to chlorophenyl analogs ().
Q & A
(Basic) What synthetic routes are recommended for Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate, and how can reaction efficiency be optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the thiophene core. Key steps include:
- Sulfamoylation : Introducing the phenylsulfamoyl group via reaction with phenylsulfonamide derivatives under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) .
- Esterification : Ethyl ester formation using ethanol and acid catalysts (e.g., H₂SO₄) to stabilize the carboxylate moiety .
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV detection ensures intermediate purity .
Optimization : Control reaction temperature (60–80°C for sulfamoylation), use inert atmospheres (N₂/Ar) to prevent oxidation, and employ excess reagents for steps with low yields (e.g., 1.2–1.5 equivalents of sulfonating agents) .
(Basic) What analytical techniques are critical for characterizing this compound, and how are data interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents. For example, the thiophene ring protons appear as distinct doublets (δ 6.8–7.2 ppm), while the phenylsulfamoyl group shows singlet peaks for NH (δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.08) and detects fragmentation patterns (e.g., loss of ethyl ester group at m/z 341) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm stereochemistry .
(Basic) What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (Specific Target Organ Toxicity—Respiratory System, Category 3) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
(Advanced) How can structural ambiguities arising from crystallographic and computational data be resolved?
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise due to crystal packing effects. For example:
- Sulfamoyl Group : X-ray data may show shorter S–N bonds (1.62 Å) compared to DFT (1.65 Å) due to intermolecular hydrogen bonding .
Resolution : Use SHELXL to refine disorder models and compare Hirshfeld surfaces to identify non-covalent interactions .
(Advanced) How do substituent modifications influence structure-activity relationships (SAR) in related thiophene derivatives?
(Advanced) What experimental designs are recommended to study its mechanism of action in biological systems?
- Enzyme Assays : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) to measure inhibition kinetics .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., targeting COX-2 or EGFR) .
- Cellular Uptake : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation via scintillation counting .
(Advanced) How can HPLC methods be optimized to quantify this compound in complex matrices?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) with UV detection at 254 nm .
- Mobile Phase : Gradient elution with acetonitrile/0.1% TFA in water (60:40 to 90:10 over 15 min) .
- Validation : Assess linearity (R² > 0.999), LOD (0.1 µg/mL), and recovery (>95% in spiked plasma samples) .
(Advanced) What strategies address stability challenges under physiological conditions?
- Photostability : Store in amber vials; assess degradation via LC-MS after UV exposure (λ = 365 nm) .
- Hydrolysis Resistance : Replace ester groups with amides (e.g., ethyl → methylamide) to enhance plasma stability .
- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (e.g., Tₐ = 180°C) .
(Advanced) How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
- Metabolite Profiling : Identify active metabolites via LC-MS/MS after hepatic microsome incubation .
- Pharmacokinetics : Calculate bioavailability (e.g., F = 22% in rats) and adjust dosing regimens to match in vitro IC₅₀ values .
(Advanced) What computational tools predict its environmental impact and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
